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Compound of Interest

Compound Name: GB1908

Cat. No.: B15610762 Get Quote

This document provides a comprehensive technical overview of GB1908, a novel, selective,

and orally available small molecule inhibitor of Galectin-1 (Gal-1). This guide is intended for

researchers, scientists, and professionals involved in the drug development process, offering

detailed information on the chemical structure, physicochemical properties, mechanism of

action, and experimental data related to GB1908.

Chemical Structure and Properties
GB1908 is a synthetic, organic, thiazole-containing glycomimetic compound.[1][2] It has been

specifically designed as a high-affinity inhibitor of the Galectin-1 carbohydrate recognition

domain (CRD).[3][4]

Molecular Formula: C18H18Cl2N4O5S2[5]

Molecular Weight: 505.4 g/mol [5]

A 2D representation of the chemical structure of GB1908 can be accessed through its SMILES

(Simplified Molecular Input Line Entry Specification) identifier, which facilitates its use in various

cheminformatics platforms.[6]

Quantitative Data Summary
The following tables summarize the key quantitative data for GB1908, detailing its binding

affinity, in vitro efficacy, and selectivity.
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Table 1: Binding Affinity and Selectivity

Parameter Species Value Notes

Ki Human Galectin-1 57 nM
Inhibition constant.[5]

[7]

Ki Mouse Galectin-1 72 nM
Inhibition constant.[5]

[7]

Kd Galectin-1 0.057 µM
Dissociation constant.

[1][8]

Kd Galectin-3 6.0 µM

Demonstrates >50-

fold selectivity for

Galectin-1 over

Galectin-3.[1][7][8]

Affinity Human Galectin-1 0.03 µM

High affinity as a small

molecule

glycomimetic binder of

the CRD.[3]

Selectivity Gal-1 vs. Gal-3 >50-fold

Confirmed in

biophysical and

cellular assays.[7]

Table 2: In Vitro Efficacy

Assay Cell Line Parameter Value
Incubation
Time

Galectin-1-

induced

Apoptosis

Inhibition

Jurkat cells IC50 850 nM 16 h

Mechanism of Action and Signaling Pathway
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GB1908 functions as a selective inhibitor of Galectin-1 by binding to its carbohydrate

recognition domain.[3][4] Galectin-1 is a lectin implicated in pro-tumorigenic and immune-

suppressive mechanisms.[4][9] By blocking the CRD, GB1908 attenuates Galectin-1-induced

apoptosis of T cells (Jurkat cells) and reduces the production of several immunosuppressive

cytokines.[4][9]

Experimental evidence suggests that GB1908's mechanism of action involves the

downregulation of key cytokines such as Interleukin-17A (IL-17A), Interferon-gamma (IFNγ),

Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNFα).[3][9] The reduction in IL-6 and

TNFα may be a result of the suppression of the NF-κB pathway.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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